Trypanothione synthetase-IN-2
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Overview
Description
Trypanothione synthetase-IN-2 is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential as an inhibitor of trypanothione synthetase. Trypanothione synthetase is an enzyme crucial for the survival of trypanosomatids, which are protozoan parasites responsible for diseases such as African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis . By inhibiting this enzyme, this compound can disrupt the redox balance within these parasites, making it a promising candidate for therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trypanothione synthetase-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes the use of reagents such as glutathione, spermidine, and ATP . The reaction conditions are carefully controlled to ensure the formation of the desired product. For instance, the enzyme-catalyzed reaction requires specific pH levels, temperature, and the presence of metal ions like magnesium to facilitate the binding of substrates .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using bioreactors. These reactors can maintain the optimal conditions for the enzyme-catalyzed reactions, ensuring high yield and purity of the final product. The process would also include purification steps such as chromatography to isolate this compound from other reaction by-products .
Chemical Reactions Analysis
Types of Reactions
Trypanothione synthetase-IN-2 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for maintaining the redox balance within the parasite cells.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate the reaction. The conditions often involve specific pH levels, temperatures, and the presence of metal ions to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized forms of the compound, while reduction reactions can regenerate the reduced form .
Scientific Research Applications
Trypanothione synthetase-IN-2 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Trypanothione synthetase-IN-2 involves the inhibition of trypanothione synthetase. This enzyme is responsible for the synthesis of trypanothione, a molecule essential for maintaining the redox balance in trypanosomatids . By inhibiting this enzyme, this compound disrupts the redox homeostasis, leading to oxidative stress and ultimately the death of the parasite . The molecular targets include the active sites of the enzyme where the substrates bind, and the pathways involved are primarily those related to redox metabolism .
Comparison with Similar Compounds
Similar Compounds
Trypanothione reductase inhibitors: These compounds also target the redox balance in trypanosomatids but act on a different enzyme.
Glutathione synthetase inhibitors: These compounds inhibit the synthesis of glutathione, another molecule involved in redox balance.
Uniqueness
Trypanothione synthetase-IN-2 is unique in its specific inhibition of trypanothione synthetase, making it a highly selective and potent inhibitor. This specificity reduces the likelihood of off-target effects and increases its potential as a therapeutic agent .
Properties
Molecular Formula |
C41H69N7O11 |
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Molecular Weight |
836.0 g/mol |
IUPAC Name |
[2-(dodecanoylamino)-3-[3,4,5-tris(2-aminoethoxy)benzoyl]oxypropyl] 3,4,5-tris(2-aminoethoxy)benzoate |
InChI |
InChI=1S/C41H69N7O11/c1-2-3-4-5-6-7-8-9-10-11-37(49)48-32(28-58-40(50)30-24-33(52-18-12-42)38(56-22-16-46)34(25-30)53-19-13-43)29-59-41(51)31-26-35(54-20-14-44)39(57-23-17-47)36(27-31)55-21-15-45/h24-27,32H,2-23,28-29,42-47H2,1H3,(H,48,49) |
InChI Key |
VDFGCRYHWAHUIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(COC(=O)C1=CC(=C(C(=C1)OCCN)OCCN)OCCN)COC(=O)C2=CC(=C(C(=C2)OCCN)OCCN)OCCN |
Origin of Product |
United States |
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